MPT0E028

Catalog No.
S547948
CAS No.
1338320-94-7
M.F
C17H16N2O4S
M. Wt
344.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
MPT0E028

CAS Number

1338320-94-7

Product Name

MPT0E028

IUPAC Name

(E)-3-[1-(benzenesulfonyl)-2,3-dihydroindol-5-yl]-N-hydroxyprop-2-enamide

Molecular Formula

C17H16N2O4S

Molecular Weight

344.4 g/mol

InChI

InChI=1S/C17H16N2O4S/c20-17(18-21)9-7-13-6-8-16-14(12-13)10-11-19(16)24(22,23)15-4-2-1-3-5-15/h1-9,12,21H,10-11H2,(H,18,20)/b9-7+

InChI Key

MGTIFSBCGGAZDB-VQHVLOKHSA-N

SMILES

C1CN(C2=C1C=C(C=C2)C=CC(=O)NO)S(=O)(=O)C3=CC=CC=C3

Solubility

Soluble in DMSO, not in water

Synonyms

MPT-0E028; MPT0E028; MPT 0E028

Canonical SMILES

C1CN(C2=C1C=C(C=C2)C=CC(=O)NO)S(=O)(=O)C3=CC=CC=C3

Isomeric SMILES

C1CN(C2=C1C=C(C=C2)/C=C/C(=O)NO)S(=O)(=O)C3=CC=CC=C3

Description

The exact mass of the compound 3-(1-(Benzenesulfonyl)-2,3-dihydro-1H-indol-5-yl)-N-hydroxyacrylamide is 344.08308 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO, not in water. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Potential Role as a Histone Deacetylase (HDAC) Inhibitor

The structure of 3-(1-Bs-2,3-dihydro-1H-Indol-5-yl)-N-OH-acrylamide shares similarities with known HDAC inhibitors. HDACs are enzymes that remove acetyl groups from histone proteins, which can regulate gene expression. Studies have shown that 1-arylsulfonyl-5-(N-hydroxyacrylamide)indolines can act as HDAC inhibitors [].

MPT0E028 is a novel compound classified as an N-hydroxyacrylamide-derived histone deacetylase inhibitor. It has gained attention for its potent anticancer properties, specifically targeting various classes of histone deacetylases (HDACs). MPT0E028 exhibits selective inhibition of class I HDACs (HDAC1 and HDAC2) and class IIb HDAC6, making it a promising candidate for cancer therapy, particularly in hematologic malignancies and solid tumors . Its unique chemical structure allows it to induce significant hyperacetylation of histones and non-histone proteins, which is crucial for its biological activity.

The synthesis of MPT0E028 involves several key reactions:

  • Wittig Reaction: The compound begins with the reaction of 1H-indole-5-carbaldehyde with benzenesulfonyl chloride, yielding a related 1-benzenesulfonylindole.
  • Hydrolysis: This intermediate undergoes hydrolysis using lithium hydroxide.
  • Amide Formation: The addition of PYBOP facilitates the formation of amides.
  • Deprotection: Finally, trifluoroacetic acid is employed to complete the synthesis by deprotecting the compound .

These reactions collectively yield MPT0E028 in a satisfactory yield, demonstrating the efficiency of the synthetic pathway.

MPT0E028 exhibits significant biological activity as an HDAC inhibitor. It has been shown to:

  • Induce apoptosis in various cancer cell lines, including colorectal and pancreatic cancers.
  • Inhibit cell proliferation by disrupting the cell cycle and promoting apoptotic pathways.
  • Enhance the effects of other therapeutic agents, such as sorafenib and erlotinib, indicating potential for combination therapies .

The compound's ability to induce acetylation of histone H3 and α-tubulin further supports its role in modifying gene expression and protein function associated with cancer progression.

MPT0E028 has several applications in cancer treatment research due to its potent HDAC inhibitory activity:

  • Cancer Therapy: It shows promise as a therapeutic agent against various cancers, particularly those resistant to conventional treatments.
  • Combination Treatments: Studies indicate that it can enhance the efficacy of other drugs, making it suitable for combination therapy strategies .
  • Research Tool: Its unique mechanism of action makes it valuable for studying epigenetic modifications in cancer biology .

Interaction studies have demonstrated that MPT0E028 can synergistically enhance the effects of other drugs. For instance:

  • With Sorafenib: The combination resulted in increased apoptosis in liver cancer cells by inhibiting key signaling pathways such as ERK .
  • With Erlotinib: Co-treatment led to improved responses in non-small cell lung cancer cells by promoting histone acetylation and enhancing apoptotic signaling pathways .

These interactions highlight MPT0E028's potential as a versatile agent in cancer therapy.

MPT0E028 can be compared with other known HDAC inhibitors such as vorinostat (suberoylanilide hydroxamic acid) and panobinostat. Here’s a comparison highlighting its uniqueness:

CompoundClass I HDAC InhibitionClass IIb HDAC InhibitionAnticancer ActivityUnique Features
MPT0E028StrongStrongHighMore potent than vorinostat; oral availability
VorinostatModerateWeakModerateFirst FDA-approved HDAC inhibitor
PanobinostatStrongModerateHighApproved for multiple myeloma

MPT0E028 stands out due to its potent inhibitory effects on both class I and class IIb HDACs, making it a compelling candidate for further clinical exploration in oncology .

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

1.9

Hydrogen Bond Acceptor Count

5

Hydrogen Bond Donor Count

2

Exact Mass

344.08307817 g/mol

Monoisotopic Mass

344.08307817 g/mol

Heavy Atom Count

24

Appearance

white solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

T65L58FI65

Wikipedia

3-(1-(benzenesulfonyl)-2,3-dihydro-1H-indol-5-yl)-N-hydroxyacrylamide

Dates

Modify: 2024-02-18
1: Chen CH, Chen MC, Wang JC, Tsai AC, Chen CS, Liou JP, Pan SL, Teng CM. Synergistic Interaction between the HDAC Inhibitor, MPT0E028, and Sorafenib in Liver Cancer Cells In Vitro and In Vivo. Clin Cancer Res. 2014 Mar 1;20(5):1274-87. doi: 10.1158/1078-0432.CCR-12-3909. Epub 2014 Feb 11. PubMed PMID: 24520095.
2: Chen MC, Chen CH, Wang JC, Tsai AC, Liou JP, Pan SL, Teng CM. The HDAC inhibitor, MPT0E028, enhances erlotinib-induced cell death in EGFR-TKI-resistant NSCLC cells. Cell Death Dis. 2013 Sep 19;4:e810. doi: 10.1038/cddis.2013.330. PubMed PMID: 24052078; PubMed Central PMCID: PMC3789188.
3: Huang HL, Lee HY, Tsai AC, Peng CY, Lai MJ, Wang JC, Pan SL, Teng CM, Liou JP. Anticancer activity of MPT0E028, a novel potent histone deacetylase inhibitor, in human colorectal cancer HCT116 cells in vitro and in vivo. PLoS One. 2012;7(8):e43645. doi: 10.1371/journal.pone.0043645. Epub 2012 Aug 22. Erratum in: PLoS One. 2012;7(9). doi: 10.1371/annotation/ab4fff87-6a32-4718-aa4c-91658f164b8d. Huang, Han-Lin [corrected to Huang, Han-Li]. PubMed PMID: 22928010; PubMed Central PMCID: PMC3425516.

Explore Compound Types